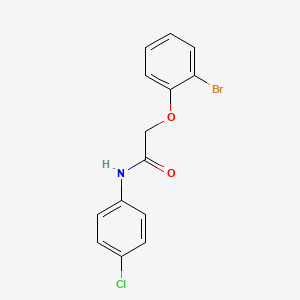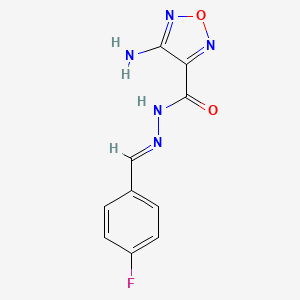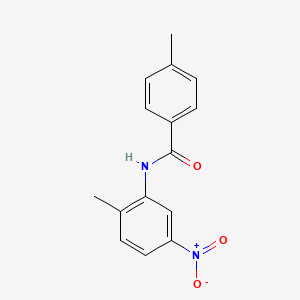![molecular formula C18H23NO2 B5596392 N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)
N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide” is a complex organic compound. It contains a tricyclo[5.2.1.0~4,8~]decane structure, which is a type of hydrocarbon . Attached to this structure is a carboxamide group (CONH2), which is a common functional group in organic chemistry. The “4-methoxyphenyl” part of the name suggests the presence of a phenyl group (a ring of 6 carbon atoms, similar to benzene) with a methoxy group (OCH3) attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tricyclo[5.2.1.0~4,8~]decane structure could potentially undergo reactions typical of hydrocarbons, such as combustion or halogenation . The carboxamide group might be involved in reactions such as hydrolysis or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the carboxamide group might give it some polarity and the ability to form hydrogen bonds, which could affect its solubility and boiling and melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Cardo Polyamide-Imides
A study by Liaw, Liaw, and Kang (1999) introduced a cardo diimide-dicarboxylic acid incorporating ether linkage and tricyclo[5.2.1.02,6]decane group for synthesizing new cardo polyamide-imides. These polymers, characterized by high yield, moderate to high inherent viscosities, and broad solubility in polar aprotic solvents, exhibit promising material properties, including high glass transition temperatures (250-290°C) and excellent thermal stability, making them suitable for high-performance applications【Liaw, Liaw, & Kang, 1999】.
Development of New Soluble Cardo Polyamides
Another research by Liaw, Liaw, and Chung (2000) focused on synthesizing new soluble cardo polyamides containing the tricyclo[5.2.1.02,6]decane group. These polyamides showed excellent solubility in polar solvents, amorphous nature, and notable mechanical and thermal properties, suggesting their potential in creating robust and durable materials【Liaw, Liaw, & Chung, 2000】.
Polymorphic Modifications for Hypertension Remedy
Shishkina et al. (2018) explored the diuretic properties of 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, identifying two polymorphic modifications suitable as new hypertension remedies. Their findings emphasize the compound's potential in pharmacological applications due to its strong diuretic properties【Shishkina et al., 2018】.
Photosensitive Polyimide Synthesis
Research by Ahn, Lee, and Lee (2001) on synthesizing photosensitive polyimides using a tricyclic aliphatic dianhydride monomer showcased the potential of these materials in imaging technologies. The study highlighted the thermal properties and UV degradation patterns of the synthesized polyimides, pointing to their applicability in advanced photoresist materials【Ahn, Lee, & Lee, 2001】.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s a new compound, initial studies might focus on its synthesis and characterization. If it has potential biological activity, it could be studied for possible use in medicine or other fields .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)tricyclo[5.2.1.04,8]decane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-15-4-2-14(3-5-15)19-17(20)18-8-6-12-10-13(7-9-18)16(18)11-12/h2-5,12-13,16H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCZDYMSSNCHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C23CCC4CC(C2C4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)
![4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5596323.png)
![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)


![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)



